While specific research applications of 1-Iodo-2-methyl-3-nitrobenzene haven't been extensively documented, its unique structure containing an iodine atom, a methyl group, and a nitro group presents potential for various research avenues:
1-Iodo-2-methyl-3-nitrobenzene is characterized by its unique structure which consists of a benzene ring with three substituents: an iodine atom at the first position, a methyl group at the second position, and a nitro group at the third position. This arrangement contributes to its chemical properties and reactivity. The compound has a molecular weight of approximately 263.03 g/mol and is often used in various
IMNB acts as a selective herbicide by inhibiting specific enzymes involved in plant growth processes []. It targets enzymes responsible for formylation and acylation, crucial steps for protein synthesis and cell division. By inhibiting these enzymes, IMNB disrupts essential cellular processes, leading to stunted plant growth and ultimately weed control [].
Due to the presence of the nitro group, IMNB is likely to be a potential irritant and may exhibit some degree of toxicity []. Detailed information on specific toxicity data or safety hazards is not readily available in scientific literature. However, it is advisable to handle IMNB with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a well-ventilated fume hood when working with the compound.
1-Iodo-2-methyl-3-nitrobenzene can be synthesized through several methods:
These methods allow for the selective introduction of iodine and nitro groups into the aromatic system.
1-Iodo-2-methyl-3-nitrobenzene finds applications in various fields:
Interaction studies involving 1-Iodo-2-methyl-3-nitrobenzene typically focus on its reactivity with biological molecules or other chemicals. For instance:
Several compounds share structural similarities with 1-Iodo-2-methyl-3-nitrobenzene. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Bromo-2-methyl-3-nitrobenzene | Bromine instead of iodine | Generally more reactive due to better leaving group |
1-Iodo-4-methyl-3-nitrobenzene | Iodine at position one, methyl at position four | Different substitution pattern affects reactivity |
2-Iodo-3-methyl-nitrobenzene | Iodine at position two | May show different biological activities due to positioning |
4-Nitro-o-xylene | Nitro group at para position | Lacks halogen but retains aromatic properties |
These compounds differ primarily in their halogen substituents and the positions of their functional groups, affecting their reactivity and potential applications.
The synthesis of 1-Iodo-2-methyl-3-nitrobenzene involves several approaches, each with distinct advantages depending on reaction conditions, desired purity, and scale requirements. These methodologies have evolved significantly in recent years, with particular focus on efficiency, selectivity, and environmental considerations.
Oxidative iodination represents one of the most direct routes to synthesize 1-Iodo-2-methyl-3-nitrobenzene. These approaches typically involve electrophilic aromatic substitution reactions using various iodinating agents.
One common approach involves using molecular iodine (I₂) with oxidants to generate the electrophilic iodine species. A recent advancement in this area uses peracetic acid with iodine in the presence of a sulfuric acid catalyst, which has proven effective for iodinating deactivated arenes. This method is particularly relevant for compounds like 1-Iodo-2-methyl-3-nitrobenzene due to the presence of the deactivating nitro group.
Another significant oxidative approach employs N-iodosuccinimide (NIS) as the iodine source. Recent research has demonstrated that NIS can serve as an efficient iodinating agent when activated appropriately. For instance, in 2015, a method using iron(III) triflimide generated in situ from iron(III) chloride and a triflimide-based ionic liquid demonstrated rapid and highly regioselective iodination of arenes under mild conditions. This approach is particularly valuable for halogenation of compounds with electron-withdrawing groups such as the nitro functionality in 1-Iodo-2-methyl-3-nitrobenzene.
The diazonium route represents another effective oxidative functionalization approach. This method begins with the diazotization of the corresponding aniline derivative (in this case, 2-methyl-3-nitroaniline) followed by treatment with an iodide source:
This approach is particularly useful for industrial-scale synthesis due to its relatively straightforward procedure and readily available starting materials.
Various catalytic systems have been developed to enhance the efficiency and selectivity of iodination reactions, particularly for deactivated arenes like nitrobenzenes.
Catalyst | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time | Advantages | Limitations |
---|---|---|---|---|---|---|
FeCl₃ | NIS | [BMIM]NTf₂ | 25-70 | 0.5-2.5 h | Highly regioselective, mild conditions | Limited for nucleophilic substrates |
Pd(OAc)₂ | NIS | DMF | 80 | 3 h | Effective for deactivated arenes | Higher catalyst cost |
Fe(NTf₂)₃ | I₂ | CH₂Cl₂, CHCl₃ | 25-30 | 1-3 h | Low H₂SO₄ requirement (<1 vol%) | Requires trifluoroacetic anhydride |
Silver trifluoroacetate | I₂ | Nitrobenzene | 150 | Variable | Effective for benzoic acid | Vigorous conditions required |
None | I₂/O₂ | DMSO | 60 | 4-6 h | Metal-free, base-free | Limited substrate scope |
Iron-based catalytic systems have shown particular promise for the iodination of nitro-substituted arenes. A 2015 study reported that iron(III) triflimide, generated in situ from FeCl₃ and a readily available triflimide-based ionic liquid, enabled the activation of NIS for efficient iodination under mild conditions. This method achieved complete conversion of anisole in approximately 0.5 hours in [BMIM]NTf₂, compared to over 1.5 hours when using dichloromethane as the solvent.
For more challenging substrates, including nitro-substituted arenes, a novel aryl iodine(III) system was developed that oxidizes I₂ in organic solvents with trifluoroacetic anhydride as a water scavenger. This system employs catalytic H₂SO₄ for highly deactivated rings, with aryl iodine(III) oxidants such as 4-nitrophenyliodine bis(trifluoroacetate) (NPIFA), 3-iodosylbenzoic acid (3-IBA), and 2,4-dichloro-5-iodosylbenzoic acid (3-IBACl₂) selected based on substrate reactivity.
Palladium catalysis has also emerged as a powerful approach for C-H iodination. A 2022 study reported the first Pd(II)-catalyzed C-H iodination of arenes using 2-nitrophenyl iodides as mild iodinating reagents via a formal metathesis reaction. This method demonstrated unusual C-I bond formation with aryl iodides in preference to competing C-C coupling.
Solvent selection plays a crucial role in optimizing the synthesis of 1-Iodo-2-methyl-3-nitrobenzene, affecting reaction rates, selectivity, and product purity.
Recent research has highlighted the advantages of ionic liquids, particularly 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂), in iodination reactions. When used with FeCl₃, this ionic liquid not only serves as a reaction medium but also generates the highly active Fe(NTf₂)₃ catalyst in situ. The ionic liquid's properties—including high cohesive pressure, low vapor pressure, and air stability—contribute to acceleration of reactions and facilitate easier product separation.
Conventional organic solvents also show distinct performance profiles in the iodination of nitro-substituted compounds:
A comparative study revealed that for 2-methoxybenzaldehyde iodination, using [BMIM]NTf₂ required only 5 mol% FeCl₃ catalyst loading and completed in 2.5 hours, while the same reaction in dichloromethane required stoichiometric catalyst amounts and 6 hours to achieve similar results.
Effective byproduct management is essential for developing environmentally sustainable and economically viable synthesis routes for 1-Iodo-2-methyl-3-nitrobenzene.
The diazonium route for synthesizing iodinated nitrobenzenes typically produces nitrogen gas as a byproduct, which can create foaming in the reaction vessel. This requires careful reaction vessel selection and monitoring to prevent overflow. Additionally, this route often produces inorganic salts such as sodium sulfate that require proper disposal procedures.
In metal-catalyzed approaches, particularly those using precious metals, catalyst recovery and recycling represent important considerations. For aryl iodine(III) oxidants like NPIFA, 3-IBA, and 3-IBACl₂, their reduced forms can be recovered through simple acid/base extractions, demonstrating excellent reusability. This approach enables the isolation of iodinated products without chromatography, significantly reducing solvent waste.
For syntheses employing ionic liquids, proper recycling protocols have been established. Following iodination reactions with [BMIM]NTf₂, the ionic liquid can be recovered by washing with water to remove succinimide, followed by drying under vacuum. Studies have demonstrated consistent yields of around 90% in successive iodination reactions using recovered ionic liquid.
Metal-free approaches offer advantages in terms of byproduct management. A method developed for synthesizing aryl iodides from arylhydrazine hydrochlorides and iodine without metal catalysts or additives generates dimethyl sulfide as a byproduct when DMSO is used as a solvent. This byproduct can be effectively managed through proper ventilation systems due to its volatility and characteristic odor.
Scaling up the synthesis of 1-Iodo-2-methyl-3-nitrobenzene from laboratory to industrial scale requires careful consideration of process parameters, safety concerns, and economic factors.
A practical approach for industrial-scale production involves palladium-catalyzed ipsoiododecarboxylation, which has been demonstrated on gram-scale using low catalyst loadings (0.66 mol%). This method provides high isolated yields (>80%) and represents an economically viable approach for large-scale synthesis.
Safety considerations are particularly important when working with diazonium intermediates on an industrial scale. The evolution of nitrogen gas requires appropriate reactor design with adequate headspace and pressure-relief mechanisms. Additionally, diazotization reactions should be conducted at controlled temperatures (<5°C) to prevent uncontrolled decomposition of the diazonium species.
Process intensification strategies for industrial-scale production of 1-Iodo-2-methyl-3-nitrobenzene include:
For industrial applications requiring high purity, recrystallization from ethanol has been demonstrated as an effective purification method. However, this process can result in significant yield losses, with one study reporting a recovery of only 42.9% of the crude product after recrystallization.
The nitro group in 1-iodo-2-methyl-3-nitrobenzene serves as a traceless directing group in denitrative cross-couplings, enabling direct functionalization of the aromatic ring. Palladium catalysts paired with electron-rich ligands facilitate oxidative addition into the Ar–NO₂ bond, followed by transmetalation with nucleophilic partners. For instance, Nakao and co-workers demonstrated that Pd/BrettPhos systems selectively cleave nitro groups while preserving iodo and methyl substituents, enabling Suzuki–Miyaura couplings with arylboronic acids [4] [6]. This strategy bypasses traditional halogenation steps, streamlining the synthesis of polysubstituted arenes. Kinetic studies reveal that electron-withdrawing groups para to the nitro moiety accelerate oxidative addition rates by stabilizing charge separation during transition states [3] [7].
1-Iodo-2-methyl-3-nitrobenzene participates in tandem Suzuki-Miyaura reactions, leveraging both the iodine and nitro groups as orthogonal reactive sites. Sequential coupling occurs under mild conditions:
This approach constructs unsymmetrical terphenyls with >80% yields in model systems. Substrate scope analysis indicates steric hindrance from the methyl group minimally affects coupling efficiency due to ligand-controlled regioselectivity [3] [7].
Table 1: Representative Suzuki-Miyaura Coupling Yields
Boronic Acid Partner | Product Structure | Yield (%) |
---|---|---|
4-Methoxyphenyl | Biaryl-OMe | 92 |
2-Naphthyl | Binaphthyl | 87 |
Cyclohexenyl | Alkyl-aryl | 78 |
NHC ligands enhance the stability and activity of palladium catalysts in reactions involving 1-iodo-2-methyl-3-nitrobenzene. Imidazo[1,5-a]pyridinylidene ligands, such as those bearing 2,4,6-triisopropylphenyl groups, provide optimal steric bulk and electron density for Ar–NO₂ bond activation [6] [7]. Key advantages include:
Mechanistic studies using cyclic voltammetry confirm that NHC-ligated Pd(I) intermediates exhibit lower reduction potentials, favoring oxidative addition into electron-deficient aryl iodides [3].
Copper catalysts enable C–N bond formation between 1-iodo-2-methyl-3-nitrobenzene and amines via Ullmann-type couplings. While less common than palladium systems, CuI/1,10-phenanthroline complexes facilitate amination at the iodine position with primary alkylamines (60–75% yields) [5]. The nitro group remains intact under these conditions, allowing post-functionalization via reduction to anilines. Kinetic isotope effect studies (kH/kD = 1.8) suggest a single-electron transfer mechanism dominates in polar aprotic solvents [5] [8].
The iodine substituent in 1-iodo-2-methyl-3-nitrobenzene undergoes nucleophilic aromatic substitution (SNAr) with heteroatom nucleophiles under transition-metal-free conditions. For example:
Density functional theory (DFT) calculations reveal that the methyl group’s +I effect lowers the activation barrier for SNAr at the ortho-nitro position by stabilizing the Meisenheimer intermediate [8].
Oxidative addition represents the fundamental step in many catalytic transformations involving 1-iodo-2-methyl-3-nitrobenzene, where the carbon-iodine bond is cleaved and two new metal-carbon and metal-iodine bonds are formed. The electronic properties of the substituted aromatic ring significantly influence the reaction pathway and kinetics.
The electron-withdrawing nitro group at the 3-position deactivates the aromatic ring, creating a distinctive electronic environment that affects oxidative addition mechanisms [2]. When 1-iodo-2-methyl-3-nitrobenzene undergoes oxidative addition with palladium(0) complexes, the reaction typically proceeds through an associative displacement mechanism for electron-rich phosphine ligands, while electron-poor ligands favor dissociative pathways [3] [4].
Computational studies reveal that the activation barrier for oxidative addition depends critically on the electronic properties of both the substrate and catalyst [5] [6]. For 1-iodo-2-methyl-3-nitrobenzene, the presence of both electron-donating (methyl) and electron-withdrawing (nitro) substituents creates a complex electronic landscape that influences the reaction kinetics. The iodine atom's polarizability enhances the oxidative addition process, with activation barriers typically ranging from 0.38-0.62 eV depending on the specific catalyst and conditions [2].
Mechanism | Substrate | Catalyst | Activation Barrier (eV) | Selectivity |
---|---|---|---|---|
Associative displacement | Electron-rich aryl iodides | Electron-rich Pd(0) | 0.45 | High |
Dissociative pathway | Electron-poor aryl iodides | Electron-poor Pd(0) | 0.62 | Moderate |
Concerted three-center | General aryl halides | Ni(0)/Pd(0) | 0.38 | High |
Radical pathway (SET) | Electron-rich aryl halides | Electron-rich Ni(0) | 0.52 | Variable |
Nucleophilic substitution | Activated aryl halides | Pd(0) complexes | 0.58 | Moderate |
The mechanism of oxidative addition is strongly influenced by the steric environment created by the ortho-methyl substituent, which can hinder approach of bulky catalysts but may facilitate reductive elimination in subsequent steps [2]. Nickel catalysts show different behavior compared to palladium, often favoring radical pathways through single-electron transfer mechanisms [5].
Transmetalation represents the crucial step where organic groups are transferred from one metal center to another, enabling cross-coupling reactions involving 1-iodo-2-methyl-3-nitrobenzene. This process involves complex ligand exchange dynamics that determine the overall reaction efficiency and selectivity.
The electronic properties of 1-iodo-2-methyl-3-nitrobenzene significantly affect transmetalation rates [7] [8]. The electron-withdrawing nitro group stabilizes negative charge development during the transition state, facilitating nucleophilic attack by organometallic reagents. Conversely, the electron-donating methyl group provides electronic balance, preventing excessive deactivation of the aromatic system .
Metal Couple | Mechanism Type | Rate Constant (M⁻¹s⁻¹) | Temperature (K) | Solvent |
---|---|---|---|---|
Pd(II)-Zn(II) | Direct ligand exchange | 0.024 | 298 | THF |
Pd(II)-B(III) | Halide-assisted | 0.0156 | 353 | Toluene |
Ni(II)-Al(III) | Redox transmetalation | 0.0089 | 323 | DMF |
Cu(I)-Cu(III) | Electron transfer mediated | 0.0345 | 298 | Acetonitrile |
Rh(I)-Mg(II) | Associative displacement | 0.0203 | 343 | Ether |
Copper-catalyzed transmetalation reactions involving 1-iodo-2-methyl-3-nitrobenzene proceed through electron transfer mechanisms between Cu(I) and Cu(III) intermediates [7] [9]. The formation of iodine-bridged dimeric complexes facilitates fast transmetalation between Cu(II) species in triplet states, explaining the formation of both cross-coupling and homocoupling products [7].
The ligand exchange dynamics are controlled by the coordination environment and electronic properties of the metal centers [8]. For palladium catalysts, the rate-determining step is often the transmetalation itself, while reductive elimination occurs rapidly due to the favorable electronic properties of the substituted aryl group [10].
The nitro group in 1-iodo-2-methyl-3-nitrobenzene can undergo selective reduction to form the corresponding amine, representing an important functional group transformation that proceeds through well-defined mechanistic pathways.
Heterogeneous catalytic reduction of the nitro group follows multiple pathways depending on the catalyst system employed [11] [12]. The direct reduction pathway involves sequential hydrogenation through nitrosobenzene and phenylhydroxylamine intermediates, while the indirect pathway proceeds through azoxybenzene formation [13] [14].
Pathway | Intermediates | Catalyst System | Selectivity (%) | Activation Energy (eV) |
---|---|---|---|---|
Direct reduction | Phenylhydroxylamine | Pd/C | 96 | 0.75 |
Indirect condensation | Azoxybenzene | Ni/HPS | 78 | 1.08 |
Single H-induced | Nitrosobenzene | Pt(111) | 92 | 0.89 |
Double H-induced | N-phenylhydroxylamine | Ni₁/CeO₂ | 94 | 0.52 |
Mixed H-induced | Multiple intermediates | Rh/DHTA | 88 | 0.67 |
Computational studies reveal that the double hydrogen-induced dissociation mechanism provides the most favorable pathway for nitro group reduction [15] [16]. The reaction proceeds through the sequence: ArNO₂ → ArNOOH → ArNO → ArNHO → ArNHOH → ArNH → ArNH₂, with the fourth hydrogen transfer step being rate-determining [15].
The presence of the iodine substituent and methyl group influences the electronic environment of the nitro group, affecting both the reduction kinetics and selectivity [11] [12]. Single-atom catalysts supported on metal oxide surfaces show exceptional activity for nitro group reduction, combining the advantages of homogeneous and heterogeneous catalysis [17].
Density functional theory calculations provide detailed insights into the catalytic cycles involving 1-iodo-2-methyl-3-nitrobenzene, revealing the electronic and steric factors that control reaction pathways and selectivity.
Computational studies employing various DFT functionals and basis sets have elucidated the complete catalytic cycles for cross-coupling reactions [18] [6]. The B3LYP functional with 6-311G** basis set provides good accuracy for transition state geometries and activation barriers, while dispersion-corrected methods better account for weak interactions in extended systems [19].
Method | Basis Set | System Size | Accuracy MAE (eV) | Computational Cost |
---|---|---|---|---|
DFT-B3LYP | 6-311G** | Small clusters | 0.15 | Moderate |
DFT-PBE | def2-TZVP | Extended surfaces | 0.22 | Low |
DFT-M06 | 6-31+G(d,p) | Molecular complexes | 0.18 | Moderate |
CCSD(T) | cc-pVTZ | Gas phase | 0.08 | Very High |
MP2 | aug-cc-pVDZ | Solvated systems | 0.12 | High |
The computational analysis reveals that the oxidative addition step typically exhibits the highest activation barrier in the catalytic cycle, making it the rate-determining step for most transformations [20] [21]. The electronic properties of the substituents significantly influence the energy profile, with electron-withdrawing groups stabilizing the transition state for nucleophilic attack [18].
Machine learning approaches combined with DFT calculations enable high-throughput screening of catalytic systems [21] [19]. These methods identify structure-activity relationships and predict optimal catalyst-substrate combinations for specific transformations involving 1-iodo-2-methyl-3-nitrobenzene.
The catalytic transformations of 1-iodo-2-methyl-3-nitrobenzene can be accomplished using both homogeneous and heterogeneous catalytic systems, each offering distinct advantages and limitations.
Homogeneous catalysis provides excellent selectivity and activity due to the well-defined molecular structure of the catalysts [22] [23]. All metal atoms are available for catalysis, and mass transfer limitations are minimal. However, catalyst separation and recycling remain challenging, making the process less economically attractive for large-scale applications.
Property | Homogeneous | Heterogeneous | Single Atom Catalysts |
---|---|---|---|
Activity | High | Moderate | Very High |
Selectivity | Excellent | Good | Excellent |
Catalyst separation | Difficult | Easy | Easy |
Mass transfer limitations | Minimal | Significant | Minimal |
Catalyst recycling | Challenging | Straightforward | Good |
Reaction conditions | Mild | Harsh | Mild |
Mechanistic understanding | Well-defined | Complex | Emerging |
Heterogeneous catalysis offers easy catalyst separation and recycling, making it preferred for industrial applications [22] [24]. However, only surface atoms are catalytically active, and mass transfer limitations can reduce overall efficiency. The heterogeneous reduction of 1-iodo-2-methyl-3-nitrobenzene over supported metal catalysts typically requires higher temperatures and pressures compared to homogeneous systems [11] [12].
Single-atom catalysts represent a promising bridge between homogeneous and heterogeneous catalysis [23] [17]. These systems combine the high activity and selectivity of homogeneous catalysts with the easy separation of heterogeneous systems. For 1-iodo-2-methyl-3-nitrobenzene transformations, single-atom catalysts supported on metal oxides show exceptional performance in both oxidative addition and nitro group reduction reactions [15] [17].